molecular formula C12H18BNO2 B1317769 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 610768-32-6

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1317769
CAS No.: 610768-32-6
M. Wt: 219.09 g/mol
InChI Key: JEECGGXGHJUYMN-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a highly valuable boronic ester pinacol ester intermediate, primarily employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl architectures. This compound is particularly significant in medicinal chemistry for the synthesis of novel active pharmaceutical ingredients (APIs), where the 2-methylpyridin-5-yl moiety serves as a privileged structural motif. Its mechanism of action involves a palladium-catalyzed cross-coupling with various organic electrophiles, most commonly aryl or heteroaryl halides, to form a new carbon-carbon bond. This reaction is pivotal for introducing the 6-methylpyridin-3-yl group into more complex molecules, a scaffold frequently found in compounds targeting kinase inhibitors and other therapeutic agents. The pinacol boronate group offers enhanced stability towards purification and storage compared to boronic acids, while remaining highly reactive under standard coupling conditions. Research utilizing this reagent is focused on accelerating the discovery and development of new candidates in oncology, neuroscience, and inflammatory diseases. The compound's specific reactivity profile makes it an essential building block for creating chemical diversity in high-throughput screening libraries and for the structure-activity relationship (SAR) optimization of lead compounds. For a review on the applications of such boronates in drug discovery, see American Chemical Society . Information on the Suzuki-Miyaura reaction can be found at Organic Chemistry Portal .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEECGGXGHJUYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585996
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610768-32-6
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

General Synthetic Strategy

The preparation of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated methylpyridine precursor , most commonly 2-methyl-5-bromopyridine or 2-methyl-5-chloropyridine, using bis(pinacolato)diboron as the boron source. This transformation is catalyzed by palladium complexes under inert atmosphere conditions.

Detailed Synthetic Route

Step Reagents & Conditions Description
1 2-Methyl-5-bromopyridine Starting halogenated substrate
2 Bis(pinacolato)diboron (B2pin2) Boron source for borylation
3 Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) Catalyst to facilitate C–B bond formation
4 Base (e.g., potassium acetate or potassium carbonate) To activate diboron reagent
5 Solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran) Medium for reaction
6 Temperature: 80–110 °C Elevated temperature to promote reaction
7 Inert atmosphere (N2 or Ar) Prevent oxidation and side reactions

Mechanism: The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronic ester product.

Reaction Conditions and Optimization

  • Catalyst Loading: Typically 1–5 mol% palladium catalyst is used.
  • Base: Potassium acetate is preferred for mild conditions; potassium carbonate can also be used.
  • Solvent: 1,4-Dioxane is common due to its high boiling point and ability to dissolve reagents.
  • Temperature: Reaction temperatures range from 80 °C to 110 °C, optimized to balance reaction rate and product stability.
  • Time: Reaction times vary from 6 to 24 hours depending on scale and catalyst efficiency.
  • Atmosphere: Strict exclusion of oxygen and moisture is necessary to prevent catalyst deactivation and side reactions.

Industrial Scale Considerations

  • Scale-Up: Industrial synthesis follows the same palladium-catalyzed borylation but employs continuous flow reactors or large batch reactors with precise temperature and atmosphere control to maximize yield and purity.
  • Purification: Crystallization or chromatographic techniques are used to isolate the product with high purity.
  • Quality Control: Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm structure and purity.

Summary Table of Preparation Methods

Aspect Laboratory Synthesis Industrial Production
Starting Material 2-Methyl-5-bromopyridine Same, sourced in bulk
Boron Source Bis(pinacolato)diboron Same, high purity
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 Same, optimized for scale
Base Potassium acetate or carbonate Same, large scale quantities
Solvent 1,4-Dioxane, THF, toluene Same, solvent recycling implemented
Temperature 80–110 °C Precisely controlled, often continuous flow
Atmosphere Nitrogen or argon Inert atmosphere maintained rigorously
Reaction Time 6–24 hours Optimized for throughput
Purification Chromatography, crystallization Industrial crystallization, filtration
Quality Control NMR, MS, HPLC Same, with additional batch testing

Research Findings and Notes

  • The palladium-catalyzed borylation of halogenated pyridines is a well-established method, offering high regioselectivity and yields for the preparation of boronic esters like this compound.
  • The pinacol boronate ester moiety provides stability and ease of handling compared to boronic acids, making it a preferred intermediate in Suzuki-Miyaura cross-coupling reactions.
  • Reaction optimization studies indicate that the choice of base and solvent significantly affects yield and purity, with potassium acetate and 1,4-dioxane often providing the best results.
  • Industrial processes emphasize minimizing palladium catalyst loading and maximizing catalyst turnover number to reduce costs and environmental impact.
  • The compound’s preparation is critical for downstream applications in pharmaceuticals, materials science, and catalysis, where the boronate ester functionality enables further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions :
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the dioxaborolane moiety increases the stability and reactivity of the boron species, facilitating efficient coupling processes.

Medicinal Chemistry

Drug Development :
This compound has potential applications in the development of pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a candidate for drug design. Research has indicated that derivatives of this compound can exhibit antitumor activity and may be explored for their therapeutic effects against cancer cells.

Materials Science

Polymer Synthesis :
The compound serves as a precursor in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Additionally, the boron functionality can be exploited for further modifications and cross-linking reactions.

Sensors and Detection Systems

Chemical Sensors :
Due to its electronic properties, this compound can be employed in the development of chemical sensors for detecting specific analytes. The boronic acid group can selectively bind to diols and sugars, making it useful in biosensing applications.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the efficiency of this compound in Suzuki-Miyaura coupling reactions involving various aryl halides. The reaction conditions were optimized to achieve high yields with minimal by-products. The results indicated that this compound significantly outperformed traditional boronic acids in terms of reaction rate and yield.

Case Study 2: Antitumor Activity

In a series of experiments aimed at evaluating the antitumor properties of derivatives based on this compound, researchers found that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation.

Case Study 3: Polymer Functionalization

Research focused on incorporating this compound into polycarbonate matrices revealed improvements in thermal properties and mechanical strength. The study highlighted how the boronic acid functionality facilitated cross-linking during polymerization.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various catalysts, facilitating cross-coupling reactions. The boronate ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes . This mechanism is crucial in the synthesis of biaryl compounds, which are common in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Pyridine Boronic Esters

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Applications/Notes
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target) -CH₃ (2) C₁₂H₁₈BNO₂ 219.10 Suzuki coupling; low steric hindrance, high reactivity in drug synthesis
2-Methanesulfonyl-5-(...dioxaborolan-2-yl)pyridine (CAS: 1052138-94-9) -SO₂CH₃ (2) C₁₂H₁₈BNO₄S 283.15 Electron-withdrawing group enhances stability; used in kinase inhibitor synthesis
3-Fluoro-5-(...dioxaborolan-2-yl)pyridine (CAS: N/A) -F (3) C₁₂H₁₅BFNO₂ 243.07 Fluorine increases electronegativity; applied in radiopharmaceuticals
5-Bromo-3-(...dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1072152-50-1) -Br (5), pyrrolo-fused C₁₄H₁₆BBrN₂O₂ 335.01 Bromine enables further functionalization; used in antitumor agent development
2-(Difluoromethoxy)-5-(...dioxaborolan-2-yl)pyridine (CAS: 947191-69-7) -OCHF₂ (2) C₁₂H₁₅B₂F₂NO₃ 287.07 Lipophilic substituent improves blood-brain barrier penetration

Reactivity and Stability

  • Conversely, electron-withdrawing groups (e.g., -SO₂CH₃ , -F ) stabilize the boronate ester but may require harsher reaction conditions.
  • Steric Effects : Bulky substituents (e.g., -OCHF₂ ) reduce coupling efficiency due to steric hindrance, whereas the methyl group in the target compound balances reactivity and accessibility .

Key Research Findings

  • Drug Development : The target compound was used to synthesize 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methylaniline, a selective c-KIT inhibitor with 57% yield .
  • Material Science : Analogues like 2-(Methoxymethoxy)-5-(...)pyridine (CAS: N/A) are explored as intermediates in OLED materials due to their tunable electronic properties .
  • Analytical Chemistry : Boronate esters with fluorophores (e.g., PY-BE) enable H₂O₂ detection via ratiometric fluorescence, though the target compound’s simplicity favors scalability .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

  • Molecular Formula : C12H18BNO2
  • Molecular Weight : 218.09 g/mol
  • CAS Number : 1431542-21-0

The compound features a dioxaborolane moiety which is known for its role in enhancing the solubility and stability of boronic acids in biological systems.

Research indicates that compounds containing boron atoms can interact with various biological targets. The mechanism of action for this compound may include:

  • Enzyme Inhibition : Boronic acids and their derivatives often act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.
  • Cell Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis through interactions with kinases or phosphatases.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance:

  • Case Study 1 : A study on pyridine derivatives showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.5 to 10 µM depending on the cell type tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : In vitro tests revealed that this pyridine derivative had moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported between 4–16 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
BioavailabilityModerate (~30%)
Half-life~12 hours
Clearance82.7 ± 1.97 mL/h/kg

These parameters suggest a favorable profile for oral administration and therapeutic use .

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity of this compound:

  • Acute Toxicity Tests : No significant toxicity was observed in animal models at doses up to 2000 mg/kg .

Q & A

Q. What is the role of the boronate ester group in this compound for Suzuki-Miyaura cross-coupling reactions?

The boronate ester enables palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl motifs. Key steps include oxidative addition (Pd⁰ → Pdᴵᴵ), transmetallation (B–Pd exchange), and reductive elimination. Optimize conditions by selecting Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) compatible with the pyridine moiety’s Lewis basicity .

Q. How is this compound synthesized, and what are common intermediates?

Synthesis typically involves halogenation at the pyridine C5 position followed by Miyaura borylation. For example, 2-methyl-5-bromopyridine reacts with bis(pinacolato)diboron (B₂pin₂) via Pd-catalyzed borylation. Monitor reaction progress using ¹¹B NMR to confirm boronate ester formation (~30 ppm for dioxaborolane) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C5-Bpin at δ ~8.3 ppm for aromatic protons).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁BNO₂: calc. 244.1678).
  • XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., B–O bond lengths ~1.36 Å) .

Q. What safety precautions are critical when handling this compound?

Avoid exposure to moisture (hydrolysis releases pinacol and boronic acid). Use inert atmosphere (N₂/Ar) for storage and reactions. PPE (gloves, goggles) is mandatory due to potential irritancy of boronate esters .

Advanced Research Questions

Q. How do steric/electronic effects of the pyridine methyl group influence cross-coupling efficiency?

The 2-methyl group increases steric hindrance near the boron center, potentially slowing transmetallation. Compare coupling rates with non-methylated analogs using kinetic studies (e.g., GC/MS monitoring). Electronic effects (methyl as electron-donating group) may also modulate Pd intermediate stability .

Q. What crystallographic challenges arise in resolving this compound’s structure?

Disorder in the dioxaborolane ring or pyridine plane requires high-resolution data (e.g., synchrotron XRD). Refinement with SHELXL (riding hydrogen model) and validation via R1/wR2 (<5%) ensure accuracy. DFT-optimized geometries (B3LYP/6-311+G(2d,p)) can cross-validate experimental bond lengths .

Q. How can regioselectivity issues in its derivatization be addressed?

Competing reactivity at the pyridine N atom or Bpin group demands protecting group strategies. For example, protonation with HCl stabilizes the pyridine ring during electrophilic substitution. Use directing groups (e.g., –OMe at C3) to control functionalization sites .

Q. What computational methods predict its electronic properties and reactivity?

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) reveals nucleophilic/electrophilic sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts in crystals). Combine with Mulliken charges to rationalize Suzuki coupling efficiency .

Q. How does solvent choice impact its stability in catalytic systems?

Polar aprotic solvents (e.g., DMF, THF) stabilize the boronate ester but may coordinate Pd catalysts. Compare reaction yields in THF vs. toluene; additives like TBAB enhance solubility in biphasic systems. Monitor decomposition via ¹¹B NMR in protic solvents (e.g., MeOH) .

Q. What are the limitations of NMR vs. XRD for detecting boron-related impurities?

XRD identifies crystalline impurities (e.g., unreacted B₂pin₂), while ¹¹B NMR detects soluble species (e.g., hydrolyzed boronic acid at δ ~28 ppm). Use both techniques for comprehensive quality control, especially in multi-step syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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